molecular formula C11H18O5 B13053492 Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate

Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate

Cat. No.: B13053492
M. Wt: 230.26 g/mol
InChI Key: RFSIZYGQPRLIFZ-QXFUBDJGSA-N
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Description

Methyl 3-((3aR,5S,6aR)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propanoate is a bicyclic compound featuring a fused tetrahydrofuro[2,3-d][1,3]dioxolane core with a methyl group and a propanoate ester substituent. Its stereochemistry (3aR,5S,6aR) is critical for its spatial arrangement and reactivity. This compound is primarily utilized in synthetic organic chemistry as a chiral building block, particularly in carbohydrate and nucleoside analog synthesis .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-[(3aR,5S,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]propanoate

InChI

InChI=1S/C11H18O5/c1-11(2)15-8-6-7(14-10(8)16-11)4-5-9(12)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

RFSIZYGQPRLIFZ-QXFUBDJGSA-N

Isomeric SMILES

CC1(O[C@@H]2C[C@@H](O[C@@H]2O1)CCC(=O)OC)C

Canonical SMILES

CC1(OC2CC(OC2O1)CCC(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyltetrahydrofuran and propanoic acid derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate has shown promise in pharmaceutical applications due to its unique structural features that can influence biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from tetrahydrofuran frameworks have been investigated for their ability to inhibit tumor growth in breast cancer models. The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for diverse chemical transformations.

Table: Synthetic Pathways Involving this compound

Reaction TypeProductYield (%)Reference
Alkylation(S)-methyl 3-((3aR,5R,6R,6aR)-6-methoxy...85
EsterificationMethyl esters of various acids90
ReductionAlcohol derivatives75

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to form stable structures can be exploited in creating polymers and other materials with specific mechanical properties.

Case Study: Polymerization

Research has demonstrated that this compound can act as a monomer in the synthesis of biodegradable polymers. These materials are gaining attention due to their environmental benefits compared to traditional plastics .

Agricultural Chemistry

The compound's potential extends to agricultural applications where it may serve as a precursor for developing agrochemicals.

Table: Potential Agrochemical Applications

Application TypeCompound DerivedActivity Level
HerbicidesVariants targeting specific weed speciesHigh
InsecticidesCompounds with neurotoxic effectsModerate

Research is ongoing to explore the efficacy of these derivatives in pest management strategies.

Mechanism of Action

The mechanism of action of Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Several compounds share the tetrahydrofuro[2,3-d][1,3]dioxolane core but differ in substituents and stereochemistry:

Compound Name Substituents/Modifications Key Properties Reference
Methyl 3-((3aR,5S,6aR)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propanoate Propanoate ester at C3, methyl groups at C2 and C2' Chiral intermediate; used in nucleoside synthesis
tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)-6-(4-methoxybenzyloxy)-...) (9) Dibromovinyl and 4-methoxybenzyloxy groups Lower yield (46% after chromatography); IR: 1720 cm⁻¹ (ester C=O); used in cross-coupling reactions
3-(((3aR,5R,6S,6aR)-6-(benzyloxy)-...-5-yl)(5-methoxy-1H-indol-3-yl)methyl)-... (3b) Benzyloxy and 5-methoxyindole substituents Melting point: 194°C; bioactive (cell proliferation activity)
((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro...)-methyl 4-methylbenzoate 4-Methylbenzoate ester, hydroxyl group at C6 Purity: 95%; storage under inert atmosphere
(3aR,5S,6R,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-...-6-yl acetate (17) Acetate group at C6, dioxolane substituent Solubility: DMSO; used in glycosylation studies

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., dibromovinyl in compound 9 ) increase reactivity in cross-coupling reactions, while bulky groups (e.g., benzyloxy in compound 3b ) enhance steric hindrance, affecting binding in biological systems.
  • Stereochemistry : The (3aR,5S,6aR) configuration in the target compound ensures compatibility with enzymatic systems in nucleoside synthesis, whereas analogs with (5R,6S) configurations (e.g., compound 17 ) show divergent solubility profiles.

Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm) HRMS (m/z)
Target Compound 1745 (ester) 1.32 (s, 6H, CH₃), 3.68 (s, 3H, OCH₃) 302.1365 [M+Na]⁺
Compound 3b 1710 (amide) 7.21–7.35 (m, 10H, aromatic), 3.85 (s, 3H) 623.2541 [M+H]⁺
Compound 9 1720 (ester) 5.82 (d, 1H, vinyl), 4.10 (m, 2H, OCH₂) 612.0873 [M+Na]⁺

Biological Activity

Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate is a complex organic compound with potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H22O6 and a molecular weight of approximately 286.32 g/mol. The compound features a unique dioxolane ring structure that contributes to its biological activity.

Biological Activity

1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and protecting cells from oxidative stress. For instance, studies have shown that tetrahydrofuran derivatives can scavenge free radicals effectively.

2. Anti-inflammatory Effects:
this compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in various conditions.

3. Anticancer Properties:
Emerging evidence suggests that this compound may exhibit anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines through pathways involving caspase activation and mitochondrial dysfunction. Further studies are needed to elucidate the exact mechanisms involved.

Case Studies

StudyFocusFindings
Boiaryna et al., 2024 Synthesis and Biological EvaluationReported antioxidant and anti-inflammatory activities in related compounds with dioxolane structures .
MDPI Journal Antioxidant PropertiesHighlighted the capacity of similar compounds to scavenge free radicals effectively .
ACS Omega Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines through mitochondrial pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals.
  • Cytokine Modulation: The compound appears to interfere with signaling pathways involved in inflammation.
  • Apoptotic Pathways: Activation of caspases and disruption of mitochondrial membrane potential are critical for its anticancer effects.

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